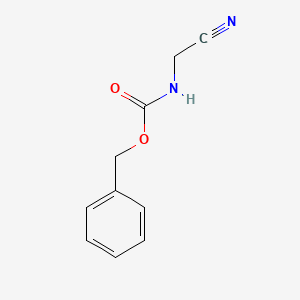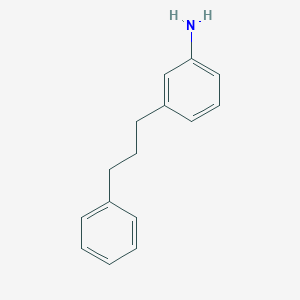
ベンジル(シアノメチル)カルバメート
概要
説明
Synthesis Analysis
Enantioselective synthesis of benzyl (cyanomethyl)carbamate derivatives has been developed, utilizing iodolactamization as a key step for producing potent CCR2 antagonists. This approach enables the efficient creation of highly functionalized intermediates, essential for subsequent chemical transformations (Campbell et al., 2009).
Molecular Structure Analysis
The vibrational (FT-IR, FT-Raman) and UV–Visible spectroscopic studies, alongside HOMO–LUMO, NBO, NLO, and MEP analysis conducted using DFT calculations, have provided comprehensive insights into the electronic and structural properties of Benzyl (imino (1H-pyrazol-1-yl) methyl) carbamate molecules. These studies compare experimental data with theoretical models to elucidate molecular geometries and vibrational spectra, aiding in understanding the molecule's electronic and nonlinear optical properties (Rao et al., 2016).
Chemical Reactions and Properties
The use of the cyanomethyl unit as a protecting group for phenols, primary and secondary amines, and carbamates showcases its utility in organic synthesis. The optimized conditions for the formation and hydrolysis of cyanomethyl-protected groups, especially in the presence of hydrogenolysis-sensitive groups like O- and N-benzyl, highlight its versatility and efficiency in synthetic chemistry (Benarab et al., 1993).
Physical Properties Analysis
The molecular modeling and synthesis of ethyl benzyl carbamates, including those with possible ixodicide activity, illustrate the significance of computational chemistry in predicting and analyzing the physical properties of benzyl (cyanomethyl)carbamate derivatives. These studies involve the optimization of new structures and provide a foundation for the synthesis of compounds with specific biological activities (Hugo et al., 2019).
科学的研究の応用
高エネルギー密度材料(HEDMs)の合成
ベンジル(シアノメチル)カルバメートは、アザ-およびオキサアザイソワートジタンなどのケージ化合物の合成に使用されます。これらの化合物は、軍事および航空宇宙用途で使用される高エネルギー密度の物質であるCL-20などのHEDMsの前駆体です。 この化合物は、CL-20の効率的な合成に不可欠な2,4,6,8,10,12-ヘキサアザイソワートジタン誘導体の形成を促進します .
有機合成とドミノ反応
有機化学において、この化合物は、グリオキサールとの酸触媒縮合反応に関与しています。このプロセスは、単一の条件下で複数の結合形成反応が連続して起こるドミノ反応の研究において重要です。 これは、環状化合物の形成とこれらの反応に影響を与える要因を理解するのに役立ちます .
窒素複素環の合成方法の開発
ベンジル(シアノメチル)カルバメートは、窒素複素環の新規合成方法の開発において役割を果たしています。 これらの複素環は構造的に多様であり、医薬品、農薬、材料科学で応用されています .
免疫アッセイアプリケーション
この化合物は、特に抗体を固体支持体に固定化する免疫アッセイアプリケーションで使用されます。 これは、臨床診断におけるさまざまな分析物の検出に使用される自動免疫アッセイの開発に不可欠です .
阻害剤活性研究
生化学研究では、ベンジル(シアノメチル)カルバメート誘導体は、アセチルコリンエステラーゼ(AChE)やブチリルコリンエステラーゼ(BChE)などの酵素に対する阻害剤活性について研究されています。 これらの研究は、アルツハイマー病などの治療薬の開発にとって重要です .
Safety and Hazards
Benzyl (cyanomethyl)carbamate should be handled with care to avoid dust formation and inhalation of vapors. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . In case of accidental release, it should be swept up and kept in suitable, closed containers for disposal .
将来の方向性
特性
IUPAC Name |
benzyl N-(cyanomethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,7-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUXKEFDAGQPQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288213 | |
| Record name | Benzyl Cyanomethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3589-41-1 | |
| Record name | 3589-41-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl Cyanomethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Benzyloxycarbonyl)-2-aminoacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














